molecular formula C12H17BFNO3 B6148866 2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2085307-54-4

2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B6148866
CAS RN: 2085307-54-4
M. Wt: 253.1
InChI Key:
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Description

“2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It is an important intermediate in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported . These compounds can participate in various transformation processes due to their high stability, low toxicity, and high reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The substantial energy gap ΔE between HOMO and LUMO orbits indicated high chemical stability of the calculated conformer .

Mechanism of Action

The mechanism of action of similar compounds has been studied . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Future Directions

The future directions of research on similar compounds could involve further exploration of their applications in medicine, especially in cancer treatment . Additionally, the use of these compounds in the construction of stimulus-responsive drug carriers could be another potential area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a boron reagent to introduce the boron moiety onto the pyridine ring, followed by a substitution reaction to introduce the fluorine and methoxy groups.", "Starting Materials": [ "2-bromo-6-methoxypyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "potassium carbonate", "copper(I) iodide", "2-fluoropyridine" ], "Reaction": [ "The 2-bromo-6-methoxypyridine is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of potassium carbonate and copper(I) iodide to form 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.", "The 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is then reacted with 2-fluoropyridine in the presence of a palladium catalyst to form 2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." ] }

CAS RN

2085307-54-4

Product Name

2-fluoro-6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula

C12H17BFNO3

Molecular Weight

253.1

Purity

95

Origin of Product

United States

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